Polonium tetranitrate

Description

Properties

CAS No. |

66256-55-1 |

|---|---|

Molecular Formula |

N4O12Po-4 |

Molecular Weight |

457.00 g/mol |

InChI |

InChI=1S/4NO3.Po/c4*2-1(3)4;/q4*-1; |

InChI Key |

QQOAUYKHHFTXBZ-UHFFFAOYSA-N |

Canonical SMILES |

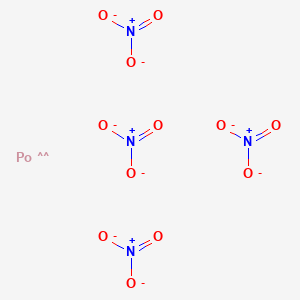

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Po] |

Origin of Product |

United States |

Synthesis and Radiochemical Preparation Methodologies for Polonium Tetranitrate

Physical Properties

Polonium tetranitrate appears as white or colorless crystals. wikipedia.org It is soluble in water, although this dissolution is accompanied by hydrolysis. wikipedia.org The molar mass of the compound is 457.00 g/mol . wikipedia.org

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | Po(NO₃)₄ |

| Molar Mass | 457.00 g/mol |

| Appearance | White crystalline solid |

| Solubility in water | Soluble |

Chemical Properties

This compound is a salt of polonium in the +4 oxidation state. wikipedia.org It is known to undergo hydrolysis in aqueous solutions. In weakly acidic nitric acid solutions, it undergoes disproportionation, forming polonium dioxide dinitrate (PoO₂(NO₃)₂) and the polonium(II) ion (Po²⁺). wikipedia.org

Synthesis and Preparation

Polonium tetranitrate can be synthesized by the dissolution of metallic polonium in concentrated nitric acid. wikiwand.com In this reaction, the metallic polonium is oxidized by the nitric acid to form the polonium(IV) cation, which then combines with the nitrate (B79036) anions. wikipedia.org

The balanced chemical equation for this synthesis is:

Po + 8HNO₃ → Po(NO₃)₄ + 4NO₂ + 4H₂O wikiwand.com

Structure of Polonium Tetranitrate

Detailed crystallographic data for polonium tetranitrate is not widely available in the provided search results. However, it is known to form crystalline solids. wikiwand.com For comparison, the related compound plutonium(IV) nitrate (B79036) pentahydrate (Pu(NO₃)₄·5H₂O) forms dark green crystals with a rhombic crystal structure. wikipedia.org

Chemical Reactions

Hydrolysis

Polonium tetranitrate dissolves in water with accompanying hydrolysis. wikipedia.org This is a common characteristic of salts of highly charged metal ions.

Disproportionation

In aqueous solutions with low acidity, this compound can disproportionate. This reaction involves the polonium(IV) ion being simultaneously reduced to polonium(II) and oxidized to a higher oxidation state within a complex ion. The specific reaction is:

2Po(NO₃)₄ + 2H₂O → PoO₂(NO₃)₂↓ + Po²⁺ + 2NO₃⁻ + 4HNO₃ wikipedia.org

Applications

Due to its high radioactivity and the limited availability of polonium, polonium tetranitrate has very few, if any, direct industrial applications. wikipedia.orglivescience.com The applications of polonium are generally related to its radioactivity, such as in antistatic devices and as a source of alpha particles for research. britannica.comwikipedia.org

Environmental Geochemistry and Abiotic Pathways of Polonium Nitrate Species

Geochemical Controls on Polonium Speciation in Abiotic Environments

The speciation of polonium in the environment, which dictates its mobility and bioavailability, is governed by a complex interplay of geochemical parameters. Key among these are the redox potential (Eh) and pH of the surrounding medium, which influence the distribution of aqueous polonium species. Furthermore, interactions with environmental surfaces through sorption and mobilization processes play a critical role in its environmental fate.

Influence of Redox Potential and pH on Aqueous Polonium Species Distribution

The redox potential of the environment determines the stable oxidation state of polonium. In oxidizing environments, Po(IV) and potentially higher oxidation states like Po(VI) may be favored. Conversely, under reducing conditions, lower oxidation states such as Po(II) could become more prevalent. The presence of nitrate (B79036) (NO₃⁻) from polonium tetranitrate introduces a competing ligand that can form complexes with Po(IV), potentially influencing its speciation and solubility across different Eh-pH regimes. However, specific stability constants for polonium-nitrate complexes are not well-documented, making quantitative predictions challenging. The disproportionation of this compound in weakly acidic nitric acid solutions to form a PoO₂(NO₃)₂ precipitate and aqueous Po²⁺, which is then oxidized to Po(IV), further highlights the complex interplay of redox and solution chemistry. wikipedia.org

Abiotic Sorption and Mobilization Processes of Polonium Species on Environmental Surfaces

The interaction of polonium species with solid phases in the environment is a key process controlling its transport. Sorption onto mineral surfaces, organic matter, and colloids can significantly retard the movement of polonium in soils and sediments. The extent of sorption is influenced by the speciation of polonium in the aqueous phase and the surface properties of the sorbent material.

Cationic polonium species, such as Po⁴⁺ and its partially hydrolyzed forms, are expected to sorb strongly to negatively charged surfaces of common soil minerals like clays (B1170129) and iron oxides through electrostatic interactions and surface complexation. As the pH increases and neutral or anionic polonium species become dominant, sorption behavior may change.

Limited quantitative data exists for the sorption of polonium on specific minerals. However, studies on the general sorption of polonium in soils have been conducted. For instance, one study reported a wide range of distribution coefficient (Kd) values for polonium in soil samples, varying from 1,443 to 7,501.3 L/kg. akjournals.com This variability underscores the influence of different soil properties, such as mineralogy, organic matter content, and cation exchange capacity, on polonium retention. A positive correlation between the distribution coefficient of polonium and the cation exchange capacity of the soil has been observed, suggesting that ion exchange is a significant mechanism for polonium sorption. akjournals.com

Mobilization of sorbed polonium can occur due to changes in environmental conditions. A decrease in pH can lead to the desorption of polonium as H⁺ ions compete for sorption sites. Changes in redox conditions that alter the oxidation state of polonium can also affect its sorption affinity. Furthermore, the presence of strong complexing agents in the aqueous phase can form soluble polonium complexes, leading to its mobilization from solid phases.

Interfacial Chemistry and Environmental Fate Modeling

The ultimate fate of polonium nitrate species in the environment is determined by processes occurring at the interfaces between water, minerals, and colloids. Understanding these interactions is crucial for developing predictive models of polonium transport in natural systems.

Interactions with Mineral Surfaces and Colloids in Aquatic Systems

Mineral surfaces in aquatic environments are typically charged, providing active sites for the sorption of dissolved species. Common minerals such as quartz, kaolinite, and goethite, which are abundant in many soils and sediments, are expected to play a significant role in the attenuation of polonium. The surface charge of these minerals is pH-dependent, which in turn affects their interaction with polonium species.

Colloids, which are fine particles suspended in water, can also strongly influence the transport of polonium. Polonium can sorb onto these mobile particles, leading to colloid-facilitated transport, which can enhance its mobility in aquatic systems beyond what would be predicted based solely on its dissolved concentration. The stability and transport of these polonium-bearing colloids are then governed by the hydrogeochemical conditions of the system.

While specific studies on the interaction of this compound with these minerals are lacking, the general principles of surface chemistry suggest that the positively charged Po(IV) species present in acidic to near-neutral pH would readily adsorb to the negatively charged surfaces of clay minerals and iron oxides.

Thermodynamic Modeling of Polonium Species Distribution in Natural Water Systems

Thermodynamic modeling is a powerful tool for predicting the speciation and solubility of elements in natural waters under various geochemical conditions. Such models rely on a database of thermodynamic constants for the relevant aqueous species, complexes, and solid phases.

For polonium, the development of a comprehensive and critically evaluated thermodynamic database is still an area of active research. While thermodynamic data for some polonium species, particularly the hydrolysis products of Po(IV), are available, data for polonium-nitrate complexes are scarce. This data gap limits the ability to accurately model the behavior of this compound in the environment.

Despite these limitations, existing thermodynamic data can be used to provide qualitative and semi-quantitative predictions of polonium speciation. For example, based on the known hydrolysis constants of Po(IV), it can be predicted that in the absence of strong complexing agents, polonium solubility will be very low in near-neutral to alkaline waters due to the formation of insoluble hydroxides. The inclusion of reliable thermodynamic data for polonium-nitrate complexes in future databases would significantly improve the predictive capability of these models for systems contaminated with this compound.

Polonium Behavior in Unique Abiotic Systems

The behavior of polonium can be further influenced by the specific characteristics of unique abiotic environments. For example, in highly saline environments, the high concentration of anions such as chloride could compete with nitrate and hydroxide (B78521) for complexation with Po(IV), potentially altering its speciation and mobility. In anoxic environments, where reducing conditions prevail, the potential reduction of Po(IV) to lower oxidation states could lead to different geochemical behavior.

The presence of other contaminants can also affect polonium's fate. For instance, in environments co-contaminated with strong chelating agents, the formation of stable, soluble polonium complexes could enhance its mobility. The radioactive nature of polonium itself can also lead to radiolysis effects at interfaces, which could potentially alter the redox conditions and surface properties of minerals in the immediate vicinity, although the significance of this effect at typical environmental concentrations is not well understood. Further research is needed to elucidate the behavior of polonium nitrate species in these and other unique abiotic systems.

Speciation of Polonium in Molten Lead-Bismuth Eutectic (LBE) and Related Systems

Molten Lead-Bismuth Eutectic (LBE) is utilized as a coolant in advanced nuclear systems, where the behavior of polonium, a product of neutron activation of bismuth, is a significant safety consideration. While direct studies on the speciation of this compound in LBE are scarce due to its inherent instability at elevated temperatures, the general behavior of polonium in this medium has been investigated.

This compound is a white crystalline solid that is known to be unstable, even at ambient temperatures, where it slowly decomposes into a basic salt. nist.gov This inherent thermal instability makes its existence as a distinct species in the high-temperature environment of molten LBE, which typically operates at several hundred degrees Celsius, highly improbable.

Research indicates that polonium dissolved in molten LBE predominantly exists as lead polonide (PbPo). wikipedia.org This intermetallic compound is formed due to the chemical affinity between polonium and lead. The speciation of polonium in the vapor phase above the molten LBE is also of critical importance for safety assessments. The expected volatile species in equilibrium with the LBE melt under inert conditions include:

Elemental polonium (Po)

Diatomic polonium (Po₂)

Lead polonide (PbPo)

Bismuth polonide (BiPo)

The presence of any oxidizing species, such as residual nitric acid or its decomposition products, could theoretically lead to the formation of polonium oxides or oxynitrates. However, the dominant species in the high-temperature, typically reducing or inert, environment of an LBE coolant loop are expected to be the polonides and elemental forms.

Table 1: Expected Speciation of Polonium in Molten Lead-Bismuth Eutectic (LBE) Systems (Note: This table is based on general understanding of polonium chemistry in LBE, as direct experimental data for polonium nitrate in this specific system is not available.)

| Phase | Predominant Polonium Species | Conditions for Formation |

| Molten LBE | Lead Polonide (PbPo) | High-temperature interaction of polonium with lead in the eutectic mixture. |

| Vapor Phase | Po(g), Po₂(g), PbPo(g), BiPo(g) | Equilibrium with the molten LBE under inert or reducing conditions. |

| Polonium Oxides (e.g., PoO₂) | Presence of oxidizing gases (e.g., oxygen). | |

| Polonium Oxyhydroxides | Presence of both oxygen and moisture. |

Assessment of Volatility of Polonium Compounds in Gaseous Phases Relevant to Environmental Transport

The volatility of polonium compounds is a key parameter in assessing their potential for environmental transport. While specific data on the volatility of this compound is limited, its thermal instability suggests that upon heating, it would decompose rather than volatilize as an intact molecule. The decomposition products would then dictate the nature of the volatile species.

The thermal decomposition of heavy metal nitrates typically yields metal oxides and gaseous nitrogen oxides (NOx) and oxygen. nist.gov Therefore, it is anticipated that heating this compound would result in the formation of polonium oxides and a mixture of nitrogen dioxide (NO₂) and oxygen (O₂).

Thermochromatography studies have been instrumental in determining the volatility of various polonium species. These studies have shown that:

Under inert and reducing conditions without moisture, elemental polonium is the primary volatile species. iaea.org

In the presence of dried oxygen, less volatile polonium oxides are formed. The volatility of these oxides tends to increase with the oxidation state of the polonium. iaea.org

When both moisture and an oxidizing carrier gas are present, species more volatile than the oxides but less volatile than elemental polonium are formed, which are likely oxyhydroxides . iaea.org

If traces of moisture are present in an inert or reducing gas, polonium compounds that are more volatile than elemental polonium can be formed. iaea.org

These findings are critical for predicting how polonium might be transported in gaseous phases in various environmental or industrial scenarios. The chemical form of the released polonium is highly dependent on the composition of the surrounding gas phase, particularly its redox potential and moisture content.

Table 2: Relative Volatility of Polonium Species in Different Gaseous Atmospheres

| Gaseous Atmosphere | Predominant Volatile Polonium Species | Relative Volatility |

| Inert or Reducing (dry) | Elemental Polonium (Po) | High |

| Inert or Reducing (with moisture traces) | Unspecified volatile compounds | Higher than elemental polonium |

| Oxidizing (dry O₂) | Polonium Oxides (e.g., PoO₂) | Lower than elemental polonium (volatility increases with oxidation state) |

| Oxidizing (with moisture) | Polonium Oxyhydroxides | More volatile than oxides, less volatile than elemental polonium |

| Thermal Decomposition of this compound | Polonium Oxides, NOx, O₂ | Volatility would be determined by the individual vapor pressures of the products. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing polonium tetranitrate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves controlled nitration of polonium compounds under inert atmospheres to prevent oxidation or decomposition. Key steps include:

- Using anhydrous nitric acid and polonium dioxide in a molar ratio of 4:1, with temperature maintained below 10°C to avoid side reactions.

- Purification via recrystallization in non-polar solvents (e.g., carbon tetrachloride).

- Purity validation through X-ray diffraction (XRD) for crystal structure analysis and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in sealed, radiation-shielded containers (e.g., lead-lined vessels) at ≤4°C in dark, dry environments. Avoid proximity to organic materials or reducing agents to prevent explosive reactions .

- Handling : Use glove boxes with HEPA filtration and remote manipulation tools. Conduct regular radiation exposure audits and decontamination protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- Raman Spectroscopy : Identifies nitrate vibrational modes (e.g., symmetric stretching at ~1040 cm⁻¹).

- X-ray Absorption Near Edge Structure (XANES) : Probes polonium oxidation states and coordination geometry.

- Cross-validate results with density functional theory (DFT) simulations to resolve ambiguities .

Advanced Research Questions

Q. How does this compound’s stability vary under extreme conditions (e.g., high pressure, radiation)?

- Methodological Answer :

- High-Pressure Studies : Use diamond anvil cells (DACs) with synchrotron XRD to monitor structural phase transitions up to 50 GPa.

- Radiation Stability : Expose samples to gamma rays (¹³⁷Cs source) and track decomposition via gas chromatography (GC) to detect NOₓ byproducts.

- Key Finding : Degradation accelerates above 200 kGy dose, with nitrate ligands dissociating preferentially .

Q. What computational approaches resolve discrepancies in this compound’s thermodynamic properties reported in literature?

- Methodological Answer :

- Perform meta-analysis of existing data (e.g., ΔfH°, entropy) using Bayesian statistics to identify outliers.

- Recalculate properties via coupled-cluster theory (CCSD(T)) with relativistic corrections for polonium’s heavy-atom effects.

- Example : Discrepancies in enthalpy of formation (±15 kJ/mol) often stem from neglect of spin-orbit coupling in earlier DFT studies .

Q. How can isotopic labeling (e.g., ²¹⁰Po) clarify this compound’s reaction mechanisms in aqueous systems?

- Methodological Answer :

- Synthesize ²¹⁰Po-labeled analog via isotopic exchange in nitric acid.

- Track ligand substitution kinetics using gamma spectroscopy and liquid scintillation counting.

- Critical Consideration : Account for self-radiolysis effects by conducting experiments under cryogenic conditions .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting solubility values for this compound in polar solvents?

- Methodological Answer :

- Root Cause : Variations in solvent purity (e.g., trace water in acetonitrile) and measurement techniques (gravimetric vs. UV-Vis).

- Resolution : Standardize solvent drying (3Å molecular sieves) and use nephelometry for real-time solubility monitoring.

- Example : Reported solubility in DMSO ranges from 12–28 mg/mL; controlled humidity reduces variance to ±2 mg/mL .

Research Design and Ethics

Q. What safeguards are essential when designing experiments involving this compound’s radio toxicity?

- Methodological Answer :

- Institutional Protocols : Adhere to IAEA Radiation Safety Standards (SSG-39), including dosimetry badges and emergency ventilation systems.

- Ethical Reporting : Disclose all near-miss incidents in publications to improve community safety practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.